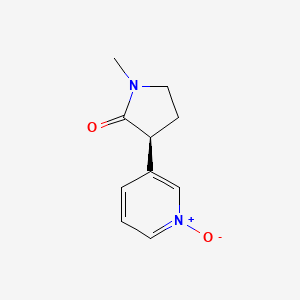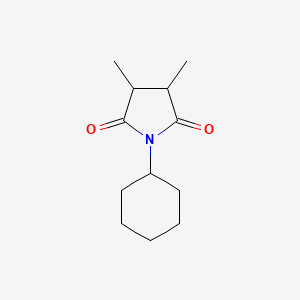
1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione is a heterocyclic organic compound featuring a pyrrolidine ring substituted with cyclohexyl and dimethyl groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselective formation of the pyrrolidine ring . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Alkyl-substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anticonvulsant agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: A structurally related compound with similar biological activities.
Cyclohexylpyrrolidine: Another analog with a cyclohexyl group but differing in substitution patterns.
Dimethylpyrrolidine: A simpler analog with only dimethyl substitutions.
Uniqueness: 1-Cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione stands out due to its unique combination of cyclohexyl and dimethyl groups, which confer distinct steric and electronic properties. These features enhance its potential as a versatile scaffold in drug discovery and other scientific applications .
Propiedades
Número CAS |
334678-63-6 |
|---|---|
Fórmula molecular |
C12H19NO2 |
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
1-cyclohexyl-3,4-dimethylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H19NO2/c1-8-9(2)12(15)13(11(8)14)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3 |
Clave InChI |
LYDRFBIGJMPENX-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)N(C1=O)C2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


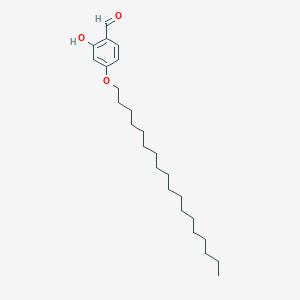
![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
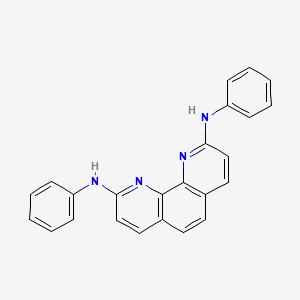

![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
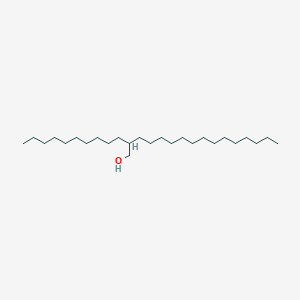
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
